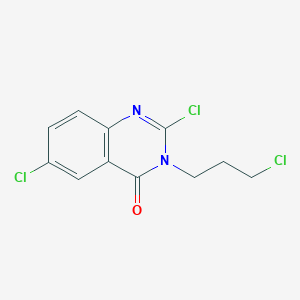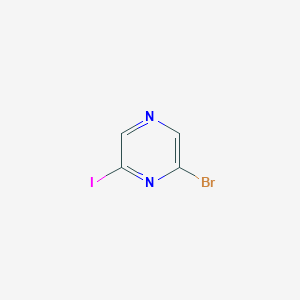
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a dichlorophenyl group attached to a dihydroquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2,6-dichloroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-dichloroaniline reacts with a ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by cyclization to form the quinolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dichlorophenyl)-2,3-dihydro-1H-perimidine: This compound shares a similar dichlorophenyl group but has a different core structure.
Diclofenac: A well-known nonsteroidal anti-inflammatory drug that also contains a dichlorophenyl group.
Uniqueness
2-(2,6-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
882854-40-2 |
|---|---|
Fórmula molecular |
C15H11Cl2NO |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11Cl2NO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2 |
Clave InChI |
SLKNOYMXIXRSHE-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate](/img/structure/B11838362.png)


![5-Chloro-7-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11838375.png)







![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)

